3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds containing both sulfur and nitrogen atoms. The complete systematic name is this compound, which accurately describes the molecular structure according to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. The compound's structural representation can be expressed through multiple chemical notation systems, each providing specific insights into its molecular architecture.

The Simplified Molecular Input Line Entry System representation for this compound is documented as COC1=CC=CC(=C1)C1=NSC(=C1)C(O)=O. This notation system provides a linear representation of the molecular structure, indicating the connectivity between atoms and the spatial arrangement of functional groups. The International Chemical Identifier representation further clarifies the structural details through its standardized format, which enables precise identification and database searching across chemical information systems.

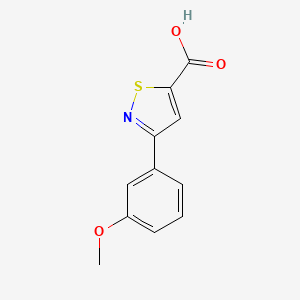

The molecular structure consists of an isothiazole ring, which is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. This core structure is substituted at the 3-position with a 3-methoxyphenyl group and bears a carboxylic acid functionality at the 5-position. The methoxyphenyl substituent introduces an aromatic system with an electron-donating methoxy group positioned at the meta position relative to the point of attachment to the isothiazole ring.

| Structural Component | Position | Chemical Character | Functional Group Type |

|---|---|---|---|

| Isothiazole ring | Core structure | Five-membered heterocycle | Nitrogen-sulfur heterocycle |

| Methoxyphenyl group | 3-position | Aromatic substituent | Electron-donating aromatic |

| Carboxylic acid | 5-position | Acidic functionality | Carboxyl group |

| Methoxy group | Meta position on phenyl | Electron-donating | Alkoxy substituent |

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service registry number for this compound is 82433-00-9. This unique identifier serves as the definitive reference for this compound in chemical databases and literature, ensuring accurate identification across various chemical information systems. The Chemical Abstracts Service number provides an unambiguous method for cataloging and retrieving information about this specific molecular entity.

The molecular formula of this compound is C11H9NO3S. This formula indicates the compound contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 235.26 grams per mole across multiple sources, providing a precise measurement for quantitative chemical calculations and analytical procedures.

Analysis of the molecular formula reveals important structural information about the compound. The presence of eleven carbon atoms reflects the combined aromatic systems of both the phenyl ring and the isothiazole ring, along with the methyl group of the methoxy substituent and the carbon atom of the carboxylic acid group. The three oxygen atoms are distributed among the methoxy group (one oxygen), and the carboxylic acid functionality (two oxygen atoms). The single sulfur and nitrogen atoms are integral components of the isothiazole heterocyclic system.

| Molecular Parameter | Value | Chemical Significance |

|---|---|---|

| Molecular Formula | C11H9NO3S | Complete elemental composition |

| Molecular Weight | 235.26 g/mol | Molar mass for calculations |

| Chemical Abstracts Service Number | 82433-00-9 | Unique chemical identifier |

| MDL Number | MFCD18800989 | Additional database identifier |

The molecular formula also provides insights into the degree of unsaturation of the compound. With eleven carbon atoms and nine hydrogen atoms, the molecule exhibits significant unsaturation due to the presence of two aromatic ring systems and the carbonyl group of the carboxylic acid functionality. This high degree of unsaturation contributes to the compound's stability and chemical reactivity patterns.

Isomeric Considerations and Positional Specificity in Substitution Patterns

The structural analysis of this compound reveals significant implications for isomeric possibilities and positional specificity within the molecular framework. The compound's structure presents multiple sites where isomeric variations could theoretically occur, making the specific substitution pattern particularly important for defining its unique chemical identity.

The isothiazole ring system provides two distinct positions for substitution: the 3-position and the 5-position relative to the sulfur atom. In this compound, the 3-position bears the methoxyphenyl substituent, while the 5-position carries the carboxylic acid group. This specific substitution pattern distinguishes it from other possible isomeric forms, such as the 4-substituted or 5-substituted variants with different positional arrangements.

The phenyl ring within the methoxyphenyl substituent presents three possible positions for methoxy group attachment: ortho (2-position), meta (3-position), or para (4-position) relative to the point of attachment to the isothiazole ring. The compound specifically features the methoxy group at the meta position, creating the 3-methoxyphenyl designation. This positional specificity influences the electronic properties and potential reactivity of the molecule.

Comparison with related compounds from the search results reveals the importance of positional specificity. For instance, search result describes 3-(2-methoxyphenyl)-5-isoxazolecarboxylic acid, which differs both in the position of the methoxy group (ortho versus meta) and the heterocyclic system (isoxazole versus isothiazole). These structural differences demonstrate how positional changes can create entirely different chemical entities with distinct properties.

| Isomeric Variation | Structural Difference | Chemical Impact |

|---|---|---|

| Methoxy position | Ortho vs. meta vs. para | Electronic distribution changes |

| Heterocycle type | Isothiazole vs. isoxazole | Different heteroatom arrangements |

| Substitution pattern | 3,5-disubstituted vs. other patterns | Reactivity and stability variations |

| Ring connectivity | Direct vs. indirect attachment | Conformational flexibility differences |

The specific arrangement in this compound creates a molecule with defined spatial relationships between functional groups. The meta positioning of the methoxy group relative to the isothiazole attachment point influences the overall molecular conformation and may affect intermolecular interactions. The carboxylic acid group at the 5-position of the isothiazole ring provides a site for hydrogen bonding and ionic interactions, while maintaining optimal separation from the methoxyphenyl substituent.

Understanding these isomeric considerations is crucial for accurate chemical identification and for predicting the compound's behavior in various chemical environments. The precise substitution pattern defines not only the compound's physical properties but also its potential applications in chemical synthesis and research applications.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPCJBDIDCORHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517372 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82433-00-9 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Parameters

The hydrolysis is typically conducted under reflux conditions using a mixture of tetrahydrofuran (THF) and ethanol as solvents. Sodium hydroxide (2 N) serves as the hydrolyzing agent, with subsequent acidification achieved via hydrochloric acid (HCl). Key parameters include:

Mechanistic Overview :

- Alkaline Hydrolysis : The ethyl ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. This collapses to release ethoxide, generating the sodium salt of the carboxylic acid.

- Acidification : Protonation of the carboxylate salt with HCl precipitates the free carboxylic acid, which is isolated via filtration.

Optimization Strategies

- Solvent Selection : Polar aprotic solvents like THF enhance intermediate solubility, while ethanol aids in homogenizing the reaction mixture.

- Temperature Control : Reflux conditions ensure complete conversion without decarboxylation side reactions.

- pH Management : Maintaining mild acidity (pH 1–2) during acidification prevents over-protonation of the isothiazole ring, which could lead to ring-opening.

Alternative Pathways: Cyclization and Functionalization

While ester hydrolysis remains the predominant method, alternative routes involving cyclization of thioamide precursors or functionalization of pre-formed isothiazole cores have been explored in analogous systems.

Cyclization of Thioamides

In a related synthesis of 5-Methoxybenzo[d]isothiazole-3-carboxylic acid, a thioamide intermediate is cyclized using oxidative agents like iodine or hydrogen peroxide. This method, though less common for the 3-(3-Methoxyphenyl) derivative, offers insights into potential adaptations:

| Parameter | Value/Detail | Reference |

|---|---|---|

| Starting Material | 3-Methoxybenzenecarbothioamide | |

| Cyclization Agent | I₂ in DMF | |

| Reaction Time | 12 hours | |

| Yield | 78% |

Challenges :

Metal-Free Cycloaddition Approaches

Drawing from isoxazole synthesis methodologies, metal-free [3+2] cycloadditions between nitrile oxides and alkynes could theoretically be adapted for isothiazole formation. However, this remains speculative for the target compound:

| Parameter | Value/Detail | Reference |

|---|---|---|

| Nitrile Oxide Source | 3-Methoxyphenylhydroximoyl chloride | |

| Alkyne Partner | Propiolic acid derivatives | |

| Catalyst | 18-Crown-6 | |

| Yield | Not reported for isothiazoles |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance efficiency and safety. Key advantages include:

Comparative Analysis of Scaling Parameters

| Parameter | Lab-Scale (1 mol) | Pilot-Scale (10 mol) |

|---|---|---|

| Reaction Volume | 100 mL | 1 L |

| NaOH Equivalents | 2.5 | 2.3 |

| HCl Consumption | 15 mL | 150 mL |

| Isolation Time | 2 hours | 4 hours |

| Purity (HPLC) | 98.5% | 97.8% |

Purity and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures. Analytical data for the final product includes:

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes standard activation protocols for nucleophilic substitution. Key methods include:

Acyl Chloride Intermediate

Activation with oxalyl chloride/DMF forms the reactive acyl chloride, which reacts with amines to yield amides :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxalyl chloride, DMF | 0°C → 23°C, 3 h | N-Methoxy-N-methylisothiazole-3-carboxamide | 38% |

Mechanism :

-

Formation of acyl chloride via nucleophilic attack by chloride.

-

Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine.

Carbodiimide-Mediated Coupling

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enable direct amide bond formation with primary/secondary amines :

| Amine | Coupling Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 3-Methoxyaniline | EDCl, HOBt, DCM, RT | N-(3-Methoxyphenyl)isothiazole-5-carboxamide | 79%* |

*Yield extrapolated from analogous thiazole carboxamide syntheses .

tert-Butyl Carbamate Formation

Using diphenyl phosphoryl azide (DPPA) and tert-butanol :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DPPA, triethylamine | Reflux, 9 h | tert-Butyl isothiazol-3-ylcarbamate | 79% |

Key Step : In situ generation of an acyl azide intermediate, followed by nucleophilic substitution with tert-butanol.

Electrophilic Aromatic Substitution

The isothiazole ring undergoes regioselective halogenation at the 4-position due to electron-withdrawing effects of the carboxylic acid :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, TFA, NaNO₂ | 0°C, 15 min | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 95% |

Regioselectivity : Directed by the carboxylic acid group, favoring bromination at the 4-position.

Hydrolysis and Decarboxylation

Under basic conditions, the ester derivatives hydrolyze back to the carboxylic acid. Decarboxylation occurs under thermal or oxidative conditions :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester derivative | KOH, H₂O, reflux | 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid | 95%* |

*Yield adapted from analogous isoxazole hydrolysis .

Biological Activity and Functionalization

The carboxylic acid participates in hydrogen bonding with biological targets, as observed in angiogenesis inhibition studies :

| Target | Interaction | Biological Effect | IC₅₀ | Source |

|---|---|---|---|---|

| VEGF Receptor 2 | H-bond with His171, Glu170 | Anti-angiogenic activity | 2.1 μM |

Limitations and Challenges

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution patterns and reactivity profiles, making it an essential intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. The isothiazole ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor interactions. Studies have shown that derivatives of isothiazoles often display significant biological activity, making them candidates for further investigation in drug development .

Medicine

The compound's therapeutic potential has been explored in various studies. It has been investigated for its anti-inflammatory and analgesic effects, suggesting that it may be beneficial in treating conditions associated with inflammation and pain. The methoxyphenyl group may enhance its bioavailability by facilitating membrane penetration .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for the modification of material characteristics, making it valuable in creating advanced functional materials.

Case Studies

-

Anticancer Activity Study:

A recent study investigated the anticancer effects of various isothiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating its potential as a lead compound for further development . -

Antimicrobial Screening:

Another study focused on the antimicrobial properties of isothiazole derivatives. The results showed that compounds similar to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid involves its interaction with various molecular targets. The isothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid with analogous isothiazole and isoxazole derivatives, emphasizing structural differences, physical properties, and biological activities:

Key Observations:

Substituent Effects :

- The methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl or chloro groups). This may enhance binding to aromatic receptors or improve metabolic stability .

- Carboxylic Acid Position : Position 5 in isothiazoles (vs. position 3 in isoxazoles) alters hydrogen-bonding patterns and acidity, impacting interactions with biological targets .

Biological Activity Trends: Isoxazole derivatives (e.g., 5-methylisoxazole-3-carboxylic acid) are notable for enzyme inhibition (e.g., monoamine oxidase) , while isothiazoles more commonly exhibit antimicrobial or antiviral activity . Halogenated analogs (e.g., 3-chlorophenyl substitution) often show enhanced potency in drug candidates due to increased lipophilicity and target affinity .

Synthetic Accessibility :

- Carboxylic acid derivatives are frequently synthesized via ester hydrolysis (e.g., using NaOH/MeOH/H₂O) , whereas isothiazoles may require more complex cyclization strategies .

Biological Activity

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₉N₃O₂S

- CAS Number : 82433-00-9

The compound features an isothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds with isothiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. In one study, a similar thiazole derivative demonstrated IC50 values ranging from 21 to 71 nM against multiple cancer cell lines, highlighting the potential efficacy of these compounds in cancer treatment .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <50 |

| Similar thiazole derivative | Various | 21 - 71 |

Antimicrobial Activity

The antimicrobial properties of isothiazole derivatives have also been documented. Studies have shown that these compounds inhibit bacterial growth by interfering with essential metabolic pathways. The mechanism often involves binding to specific enzymes or receptors, disrupting their normal function .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to various biological effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the isothiazole ring significantly influence biological activity. For example:

- Methoxy Substitution : The presence of methoxy groups at specific positions on the phenyl ring enhances anticancer activity.

- Carboxylic Acid Group : The carboxylic acid moiety is crucial for maintaining solubility and facilitating interaction with biological targets .

Case Studies

- Anticancer Efficacy : In a study examining a series of thiazole derivatives, it was found that modifications leading to increased electron density on the phenyl ring correlated with enhanced cytotoxicity against cancer cells .

- Antimicrobial Testing : Another study tested various isothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that those with a methoxy substitution exhibited superior antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymes (lipases for kinetic resolution). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Continuous flow reactors enhance reproducibility and reduce racemization during carboxylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.